(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride
Overview
Description
®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a compound that features a pyridine ring and a pyrrolidine ring connected through a urea linkage. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both pyridine and pyrrolidine rings in its structure suggests it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride may involve large-scale batch reactions using automated reactors. The process would likely include steps for the purification and crystallization of the final product to meet pharmaceutical-grade standards. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the pyrrolidine ring.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring may yield pyridine N-oxide derivatives, while reduction of the pyrrolidine ring could produce modified pyrrolidine derivatives with altered biological activity.
Scientific Research Applications
®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds also contain a nitrogen heterocycle and are widely used in medicinal chemistry.
Pyrimidine derivatives: These compounds have a similar structure and are known for their biological activity.
Uniqueness
®-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to the combination of pyridine and pyrrolidine rings in its structure, which may confer distinct biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.ClH/c16-11(15-10-3-6-13-8-10)14-7-9-1-4-12-5-2-9;/h1-2,4-5,10,13H,3,6-8H2,(H2,14,15,16);1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWMVDCRIUYDRG-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)NCC2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439894-51-5 | |
Record name | Urea, N-(4-pyridinylmethyl)-N′-(3R)-3-pyrrolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439894-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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